3-DHQ Scaffold-Derived Inhibitors Achieve Sub-Nanomolar Ki Values, 1000-Fold More Potent Than Corresponding Cyclohexyl Analogs
Cyclohexenyl phosphate (1), a carbocyclic analog designed directly from the 3-dehydroquinate scaffold, exhibits an inhibition constant (Ki = 1.2 × 10⁻¹⁰ M) against DHQ synthase, which is 1000-fold tighter binding than the corresponding cyclohexyl phosphate (5) lacking the olefinic moiety [1]. Similarly, cyclohexenyl tricarboxylate (2) binds with Ki = 8.6 × 10⁻⁹ M, representing a 700-fold improvement over the corresponding cyclohexyl tricarboxylate (6) [1]. Cyclohexylidene homophosphonate (10; Ki = 3.2 × 10⁻⁹ M) binds 530-fold more tightly than cyclohexyl homophosphonate (8), demonstrating that the olefin-containing 3-DHQ mimetic structure is essential for high-affinity active site recognition [1].
| Evidence Dimension | Inhibition constant (Ki) against 3-dehydroquinate synthase |
|---|---|
| Target Compound Data | Cyclohexenyl phosphate (1): Ki = 1.2 × 10⁻¹⁰ M; Cyclohexenyl tricarboxylate (2): Ki = 8.6 × 10⁻⁹ M; Cyclohexylidene homophosphonate (10): Ki = 3.2 × 10⁻⁹ M |
| Comparator Or Baseline | Cyclohexyl phosphate (5): Ki ≈ 1.2 × 10⁻⁷ M; Cyclohexyl tricarboxylate (6): Ki ≈ 6.0 × 10⁻⁶ M; Cyclohexyl homophosphonate (8): Ki ≈ 1.7 × 10⁻⁶ M |
| Quantified Difference | 1000-fold (phosphate series); 700-fold (tricarboxylate series); 530-fold (homophosphonate series) |
| Conditions | E. coli DHQ synthase; competitive inhibition assay at pH 7.0 |
Why This Matters
This quantifies that the 3-DHQ-derived cyclohexenyl scaffold provides structural features essential for sub-nanomolar inhibitor design, which are absent in saturated analogs; procurement of 3-DHQ enables synthesis of inhibitors with proven 1000-fold potency advantages.
- [1] Montchamp, J.L., Frost, J.W. (1997). Cyclohexenyl and Cyclohexylidene Inhibitors of 3-Dehydroquinate Synthase: Active Site Interactions Relevant to Enzyme Mechanism and Inhibitor Design. Journal of the American Chemical Society, 119(33), 7645-7653. View Source
